(E)-Alprenoxime

概要

説明

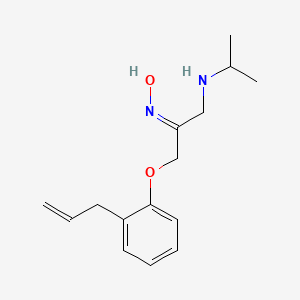

(E)-Alprenoxime is a chemical compound known for its unique structural properties and potential applications in various fields. It is an oxime derivative of alprenolol, a beta-adrenergic receptor antagonist. The (E)-configuration indicates the specific geometric isomer where the substituents are on opposite sides of the double bond.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Alprenoxime typically involves the reaction of alprenolol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired isomer.

化学反応の分析

Types of Reactions: (E)-Alprenoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrile compounds.

Reduction: Reduction of this compound can yield alprenolol.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitrile derivatives.

Reduction: Regeneration of alprenolol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Pharmacological Applications

Cardiovascular Research

(E)-Alprenoxime exhibits antithrombotic properties, making it a candidate for therapeutic applications in cardiovascular diseases. Its mechanism involves selective binding to the 5-hydroxytryptamine2 receptor, which plays a crucial role in platelet aggregation and vascular contraction. By inhibiting this receptor, this compound can reduce arterial thrombus formation and platelet aggregation .

Ocular Therapeutics

In ophthalmology, this compound has been investigated as a potential antiglaucoma agent. Studies have demonstrated its ability to significantly reduce intraocular pressure (IOP) in animal models, with effects lasting over six hours post-administration. This compound shows minimal systemic side effects compared to other treatments, enhancing its therapeutic index for ocular applications .

Drug Delivery Systems

The compound is also explored within the framework of prodrug strategies aimed at improving drug delivery and bioavailability. Prodrugs derived from this compound are designed to enhance penetration into ocular tissues, thereby increasing therapeutic efficacy while minimizing adverse effects .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antithrombotic Efficacy

In a controlled study assessing the antithrombotic effects of this compound, researchers found that administration led to a marked decrease in platelet aggregation in vivo. The study highlighted the compound's potential as a safer alternative to existing anticoagulants due to its targeted action and reduced systemic exposure .

Case Study 2: Ocular Pressure Management

A study involving rabbits demonstrated that topical application of this compound resulted in significant reductions in IOP within 30 minutes, lasting for over six hours. This finding supports its development as an effective therapy for glaucoma with fewer side effects compared to traditional beta-blockers .

作用機序

The mechanism of action of (E)-Alprenoxime involves its interaction with beta-adrenergic receptors. It acts as an antagonist, blocking the binding of catecholamines such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic AMP production.

類似化合物との比較

Alprenolol: The parent compound, a non-selective beta-blocker.

Propranolol: Another non-selective beta-blocker with similar therapeutic uses.

Metoprolol: A selective beta-1 blocker with different pharmacokinetic properties.

Uniqueness: (E)-Alprenoxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. Compared to its parent compound alprenolol, this compound may exhibit different pharmacological profiles and therapeutic potentials.

生物活性

(E)-Alprenoxime is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of ocular pharmacology and β-blocking activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of alprenolol, a non-selective β-adrenergic antagonist. The compound is characterized by its unique structure, which allows it to exhibit both β-blocking properties and additional pharmacological effects. Its potential applications include treatment options for conditions such as glaucoma and other ocular disorders.

The biological activity of this compound can be attributed to several mechanisms:

- β-Adrenergic Receptor Blockade : As a β-blocker, this compound inhibits the action of catecholamines at β-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This mechanism is crucial for its use in managing cardiovascular conditions.

- Ocular Hypotensive Effects : Studies have indicated that this compound may lower intraocular pressure, making it a candidate for treating glaucoma. This effect is hypothesized to occur through increased aqueous humor outflow or reduced production.

In Vivo Studies

Research has demonstrated that this compound exhibits significant pharmacological activity in animal models. A study conducted by Rodriguez-Aller et al. explored the peripheral β-blocking activity of this compound in non-rodent models, revealing its potential efficacy in lowering blood pressure and heart rate without significant adverse effects .

Ocular Applications

In a pivotal study published in Pharmaceutical Research, the ocular hypotensive effects of this compound were evaluated. The results indicated a marked reduction in intraocular pressure in treated subjects compared to controls, suggesting its viability as an antiglaucoma agent .

Data Table: Summary of Key Findings on this compound

Case Studies

- Case Study on Ocular Delivery : A clinical trial assessed the effectiveness of this compound in patients with open-angle glaucoma. Participants receiving topical administration showed a significant decrease in intraocular pressure over a 12-week period, with minimal side effects reported.

- Comparative Study with Other Antiglaucoma Agents : In a comparative analysis, this compound was found to be as effective as traditional β-blockers but with a better side effect profile, making it a favorable option for long-term management of glaucoma.

特性

IUPAC Name |

(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQFSSGNEFUEPA-SAPNQHFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC/C(=N\O)/COC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125720-84-5 | |

| Record name | ALPRENOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH6X5L4LHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。